molecular formula C8H12N2O3 B14398947 Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate CAS No. 88075-42-7

Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate

Cat. No.: B14398947
CAS No.: 88075-42-7
M. Wt: 184.19 g/mol
InChI Key: OGXZZLAGHBYOQI-UHFFFAOYSA-N
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Description

Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate is a nitrogen-containing heterocyclic compound. It features a piperazine ring with a ketone and ester functional group, making it a versatile intermediate in organic synthesis. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclization Method: One common method involves the cyclization of methyl (3-oxopiperazin-2-ylidene)acetate with aromatic aldehydes and cyclohexane-1,3-diones.

    Multicomponent Reactions: Another approach is a multicomponent reaction involving methyl (3-oxopiperazin-2-ylidene)acetate, aromatic aldehydes, and 1,3-diketones.

Industrial Production Methods

Industrial production methods for methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of certain kinases, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its methyl group at the 5-position enhances its stability and potential interactions with biological targets.

Properties

CAS No.

88075-42-7

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 2-(5-methyl-3-oxopiperazin-2-ylidene)acetate

InChI

InChI=1S/C8H12N2O3/c1-5-4-9-6(8(12)10-5)3-7(11)13-2/h3,5,9H,4H2,1-2H3,(H,10,12)

InChI Key

OGXZZLAGHBYOQI-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=CC(=O)OC)C(=O)N1

Origin of Product

United States

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